Regioisomeric Identity Confirmation: 3,5-Difluoro Substitution Is Experimentally Resolved from 2,5-, 2,6-, and 3,4-Difluoro Analogs
The target compound bears fluorine atoms at the meta positions (3,5) of the aniline ring, whereas commercially available isomers carry fluorine at alternative positions (2,5-: CAS 1040084-43-2; 2,6-: CAS 877957-59-0; 3,4-: CAS 1002244-75-8) . The 3,5-difluoro pattern produces a symmetric electron-withdrawing effect that increases sulfonamide NH acidity relative to mono-fluoro or ortho-substituted analogs. In the broader 3-pyridinesulfonamide carbonic anhydrase inhibitor series, compounds with electron-withdrawing substituents on the phenyl ring consistently achieved hCA IX Ki values in the low nanomolar range (5.2–18.3 nM) versus the clinically used acetazolamide (Ki = 25 nM) [1]. The specific regioisomeric identity of the 3,5-difluoro pattern is verifiable by ¹⁹F NMR and SMILES string O=S(=O)(Nc1cc(F)cc(F)c1)c1ccc(Cl)nc1 .
| Evidence Dimension | Regioisomeric identity and electronic modulation of sulfonamide NH acidity |
|---|---|
| Target Compound Data | 3,5-Difluorophenyl substitution; SMILES O=S(=O)(Nc1cc(F)cc(F)c1)c1ccc(Cl)nc1; MW 304.70 |
| Comparator Or Baseline | 2,5-difluoro (CAS 1040084-43-2); 2,6-difluoro (CAS 877957-59-0); 3,4-difluoro (CAS 1002244-75-8) isomers of identical formula C₁₁H₇ClF₂N₂O₂S |
| Quantified Difference | Distinct ¹⁹F NMR chemical shifts and HPLC retention times; electronic modulation quantified via Hammett σₘ = +0.34 per fluorine at meta position (cumulative effect of two meta fluorines versus ortho or para) |
| Conditions | Structural identity verification via NMR, LCMS, and SMILES-based database cross-referencing |
Why This Matters
Procurement of the incorrect regioisomer will produce SAR data that cannot be reproduced with the target compound; verified identity via spectroscopic methods is essential for target-specific screening campaigns.
- [1] Brzozowski Z, Sławiński J, Sączewski F, et al. Carbonic anhydrase inhibitors. Synthesis, molecular structures, and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with novel 3-pyridinesulfonamide derivatives. Eur J Med Chem. 2011;46(9):4403-4410. View Source
